![molecular formula C7H7BrN2 B12339618 [(4-Bromophenyl)methylidene]hydrazine](/img/structure/B12339618.png)
[(4-Bromophenyl)methylidene]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of hydrazine and is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydrazone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromophenyl)methylidene]hydrazine typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate . The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the diazotization of arylamine followed by reduction using sodium metabisulfite under controlled temperature and pH conditions . This method ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Bromophenyl)methylidene]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl oxides, while reduction can produce various hydrazine derivatives.
Applications De Recherche Scientifique
[(4-Bromophenyl)methylidene]hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of acylsulfonamides and acylsulfamides.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of [(4-Bromophenyl)methylidene]hydrazine involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of certain pathways. The bromine atom enhances the compound’s reactivity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylhydrazine hydrochloride: A closely related compound with similar chemical properties and applications.
(E)-2-(1-(4-Bromophenyl)ethylidene)-1-tosylhydrazine: Another derivative used in optical limiting applications.
Uniqueness
[(4-Bromophenyl)methylidene]hydrazine is unique due to its specific structure, which combines the reactivity of the hydrazone group with the electron-withdrawing effects of the bromine atom. This combination makes it a valuable reagent in various chemical syntheses and research applications.
Propriétés
Formule moléculaire |
C7H7BrN2 |
|---|---|
Poids moléculaire |
199.05 g/mol |
Nom IUPAC |
(E)-(4-bromophenyl)methylidenehydrazine |
InChI |
InChI=1S/C7H7BrN2/c8-7-3-1-6(2-4-7)5-10-9/h1-5H,9H2/b10-5+ |
Clé InChI |
BAJBVTWTYVBTIL-BJMVGYQFSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/N)Br |
SMILES canonique |
C1=CC(=CC=C1C=NN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


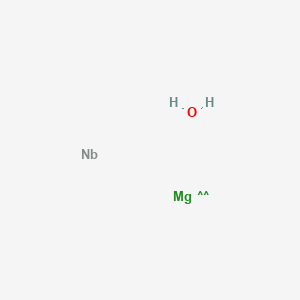
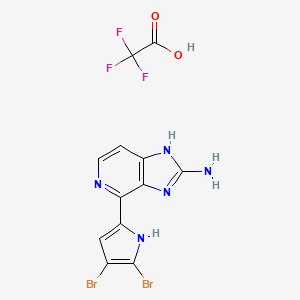

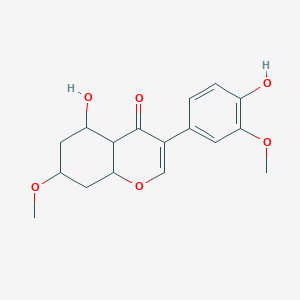
![9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL-](/img/structure/B12339574.png)

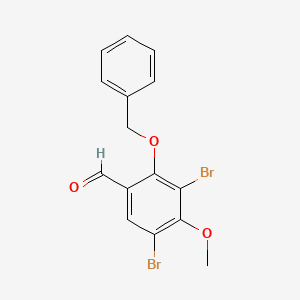
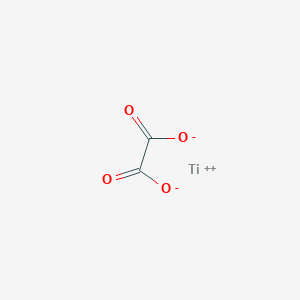
![2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid](/img/structure/B12339593.png)

![B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid](/img/structure/B12339605.png)


![N-[5-(2-methoxy-6-methylpyridin-3-yl)pyrazolidin-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine](/img/structure/B12339610.png)
